(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine

Lipophilicity Physicochemical Properties Drug Design

Medicinal chemists optimizing lead series face trade-offs between permeability and basicity-related toxicity. This chiral fluorinated diamine provides a precise solution. - **Property tuning:** Fluorine raises logP to 0.163 (vs non-fluorinated -0.3) while lowering amine pKa, reducing hERG risk. - **Stereochemical integrity:** Single (1R,3S,5s) isomer, 97-98% purity, batch NMR/HPLC data. - **Supply:** Research quantities available for asymmetric synthesis or chemical probe development.

Molecular Formula C6H13FN2
Molecular Weight 132.18 g/mol
Cat. No. B12278148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine
Molecular FormulaC6H13FN2
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESC1C(CC(CC1N)F)N
InChIInChI=1S/C6H13FN2/c7-4-1-5(8)3-6(9)2-4/h4-6H,1-3,8-9H2/t4?,5-,6+
InChIKeyLVAGTGPFYGEOMO-GOHHTPAQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3S,5s)-5-Fluorocyclohexane-1,3-Diamine Overview


(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine (CAS: 2165335-26-0) is a chiral, saturated heterocyclic diamine belonging to the class of fluorinated cyclohexane derivatives . It features a cyclohexane ring substituted with a single fluorine atom at the 5-position and two amine groups at the 1- and 3-positions, all in a specific stereochemical arrangement . This compound serves primarily as a research chemical and a specialized building block in medicinal chemistry and organic synthesis, where its unique combination of a rigid cyclic scaffold, defined chirality, and the electronic influence of fluorine is leveraged to modulate the physicochemical and biological properties of more complex target molecules .

Irreplaceability of (1R,3S,5s)-5-Fluorocyclohexane-1,3-Diamine


Substituting (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine with a generic, non-fluorinated cyclohexane-1,3-diamine (cis or trans) or a different fluorinated isomer will result in a compound with significantly different physicochemical and biological properties. The presence of a single fluorine atom at the 5-position profoundly alters the electronic distribution and conformation of the cyclohexane ring, directly impacting key drug-like properties such as basicity (pKa) and lipophilicity (LogP) compared to its non-fluorinated parent [1]. Furthermore, the defined (1R,3S,5s) stereochemistry is critical; using a different diastereomer or a racemic mixture introduces a different 3D shape, which can abolish or drastically alter the desired molecular interactions with biological targets, such as enzyme active sites or receptor binding pockets . Therefore, generic substitution is not a viable option for projects that depend on the specific molecular recognition and property profile enabled by this precise compound [2].

Quantitative Differentiation of (1R,3S,5s)-5-Fluorocyclohexane-1,3-Diamine


Increased Lipophilicity

The introduction of a fluorine atom increases the lipophilicity of the cyclohexane-1,3-diamine scaffold. The (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine has a computed LogP of 0.163 , while the non-fluorinated analog, cis-cyclohexane-1,3-diamine, has a computed XLogP3-AA of -0.3 [1]. This represents an increase of approximately 0.46 log units, indicating a higher propensity to partition into non-polar environments.

Lipophilicity Physicochemical Properties Drug Design

Reduced Amine Basicity

The strong electron-withdrawing inductive effect of the fluorine atom is known to significantly decrease the basicity of adjacent or nearby amine groups. While the exact pKa for this specific stereoisomer is not publicly available, class-level evidence demonstrates a predictable and substantial reduction in pKa upon fluorination. For example, the pKa of ethylamine is >10, while the introduction of a trifluoromethyl group on the β-carbon reduces the pKa to 5.7 [1]. This principle is supported by systematic studies showing that amine basicity changes in a monotonic fashion depending on the fluorination pattern [2]. Therefore, the target compound is expected to be a significantly weaker base than its non-fluorinated parent, cis-cyclohexane-1,3-diamine, which has a predicted pKa of ~10.70 .

Basicity Amine pKa Electronic Effects

Stereochemical Purity

This compound is supplied as a single, well-defined stereoisomer, (1R,3S,5s), which is confirmed by its specific optical rotation and SMILES notation [REFS-1, REFS-2]. This contrasts with commonly available cyclohexane-1,3-diamine, which is often sold as a mixture of cis and trans isomers . Furthermore, the commercial availability of this compound at high chemical purities, typically 97% or 98%, is consistently reported by multiple vendors [REFS-1, REFS-2, REFS-4]. These vendors also provide batch-specific quality control documentation, such as NMR, HPLC, and GC reports , ensuring the user receives a material of known and verifiable composition.

Chiral Synthesis Stereochemistry Purity

High-Value Applications of (1R,3S,5s)-5-Fluorocyclohexane-1,3-Diamine


Medicinal Chemistry: Lipophilicity Optimization

The quantifiably higher LogP of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine (0.163) compared to non-fluorinated cis-cyclohexane-1,3-diamine (-0.3) makes it a strategic choice for medicinal chemists seeking to improve the membrane permeability and oral bioavailability of a lead series . Its use as a building block can introduce a modest, controlled increase in lipophilicity without adding significant molecular weight, a key objective in property-guided drug optimization .

Medicinal Chemistry: Amine Basicity Modulation

The fluorine atom's strong electron-withdrawing effect is known to significantly reduce amine basicity . This allows researchers to employ (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine to systematically lower the pKa of an amine-containing pharmacophore. This tuning can be critical for avoiding off-target effects related to basicity, such as hERG channel binding, or for improving target engagement by altering the protonation state of the molecule under physiological conditions .

Chiral Synthesis and Asymmetric Catalysis

The availability of this compound as a single, well-defined (1R,3S,5s) stereoisomer, supported by batch-specific QC data (NMR, HPLC) and high chemical purity (97-98%) [REFS-1, REFS-2], makes it a reliable and reproducible starting material for asymmetric synthesis. It is ideally suited for constructing complex chiral molecules where stereochemical integrity is paramount, such as in the development of chiral ligands for asymmetric catalysis or in the synthesis of enantiomerically pure drug candidates .

Chemical Biology: Stereochemistry Probing

In chemical biology, the (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine can be used as a precisely defined molecular probe. By incorporating it into a larger molecule and comparing its activity to that of analogs made with different stereoisomers (e.g., the (1S,3R,5r) isomer or a racemic mixture), researchers can directly interrogate the stereochemical requirements of a biological target or pathway . This application is directly enabled by the compound's commercial availability as a single, stereochemically pure entity .

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